Cas no 891782-59-5 (1H-Indazole-3,6-dicarboxylic Acid)
1H-Indazole-3,6-dicarboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indazole-3,6-dicarboxylicacid
- 1H-Indazole-3,6-dicarboxylic acid
- SY346258
- DTXSID60695830
- DB-078313
- 891782-59-5
- G63803
- CS-0342787
- MFCD08437631
- SB39667
- 1H-Indazole-3,6-dicarboxylic Acid
-
- MDL: MFCD08437631
- Inchi: 1S/C9H6N2O4/c12-8(13)4-1-2-5-6(3-4)10-11-7(5)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
- InChI Key: XCCZREWYCPFOSG-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2C(C(C(O)=O)=NN2)=CC=1)O
Computed Properties
- Exact Mass: 206.03300
- Monoisotopic Mass: 206.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 0.9
- Topological Polar Surface Area: 103A^2
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Boiling Point: 607.9±35.0 °C at 760 mmHg
- Flash Point: 321.5±25.9 °C
- PSA: 103.28000
- LogP: 0.95930
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
1H-Indazole-3,6-dicarboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1H-Indazole-3,6-dicarboxylic Acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indazole-3,6-dicarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0318-1g |
1H-Indazole-3,6-dicarboxylic acid |
891782-59-5 | 98% | 1g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0318-5g |
1H-Indazole-3,6-dicarboxylic acid |
891782-59-5 | 98% | 5g |
11787.79CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0318-500mg |
1H-Indazole-3,6-dicarboxylic acid |
891782-59-5 | 98% | 500mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0318-250mg |
1H-Indazole-3,6-dicarboxylic acid |
891782-59-5 | 98% | 250mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0318-100mg |
1H-Indazole-3,6-dicarboxylic acid |
891782-59-5 | 98% | 100mg |
1161.82CNY | 2021-05-07 | |
| Alichem | A269002317-1g |
1H-Indazole-3,6-dicarboxylic acid |
891782-59-5 | 95% | 1g |
$374.50 | 2023-08-31 | |
| TRC | I655785-10mg |
1H-Indazole-3,6-dicarboxylic Acid |
891782-59-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I655785-50mg |
1H-Indazole-3,6-dicarboxylic Acid |
891782-59-5 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I655785-100mg |
1H-Indazole-3,6-dicarboxylic Acid |
891782-59-5 | 100mg |
$ 160.00 | 2022-06-04 | ||
| Chemenu | CM150750-1g |
1H-Indazole-3,6-dicarboxylic acid |
891782-59-5 | 95% | 1g |
$405 | 2021-08-05 |
1H-Indazole-3,6-dicarboxylic Acid Suppliers
1H-Indazole-3,6-dicarboxylic Acid Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 1H-Indazole-3,6-dicarboxylic Acid
Comprehensive Overview of 1H-Indazole-3,6-dicarboxylic Acid (CAS No. 891782-59-5): Properties, Applications, and Research Insights
1H-Indazole-3,6-dicarboxylic Acid (CAS No. 891782-59-5) is a high-value heterocyclic compound gaining traction in pharmaceutical and material science research. Its unique indazole core and dual carboxylic acid functional groups make it a versatile building block for drug discovery, organic synthesis, and advanced material design. This article explores its molecular characteristics, synthetic routes, and emerging applications while addressing trending queries like "indazole derivatives in cancer research" and "carboxylic acid functionalization techniques".
The compound's crystalline structure (C9H6N2O4) features a planar indazole scaffold with hydrogen-bonding capabilities at positions 3 and 6, enabling diverse molecular interactions. Researchers highlight its role in developing kinase inhibitors, with recent studies linking modified 1H-indazole-3,6-dicarboxylic acid derivatives to targeted therapies for inflammatory diseases. Its metal-chelating properties also attract attention in catalysis and coordination chemistry, particularly in designing luminescent materials for OLED applications.
Synthetic approaches to 891782-59-5 often involve palladium-catalyzed cyclization or oxidation of substituted indazoles. A 2023 Journal of Medicinal Chemistry study demonstrated a novel microwave-assisted synthesis method achieving 78% yield, addressing the common search term "green synthesis of indazole carboxylic acids". Purification typically combines recrystallization and HPLC, with purity >98% achievable for pharmaceutical-grade material.
In drug development, the compound serves as a precursor for bioisosteric replacements of benzoic acid moieties. Its dual-COOH groups facilitate conjugation with amines or alcohols, creating prodrug candidates. Patent analyses reveal growing interest in "1H-indazole-3,6-dicarboxylic acid PEGylation" for improved solubility - a hot topic in bioconjugate chemistry forums. Computational studies suggest its derivatives may modulate GPCR signaling pathways, though clinical validation remains ongoing.
Material scientists exploit the compound's π-conjugated system for designing organic semiconductors. When combined with transition metals, it forms coordination polymers with tunable photophysical properties. A 2024 ACS Materials Letters report highlighted its potential in photocatalytic water splitting, correlating with rising searches for "indazole-based photocatalysts". The thermal stability (decomposition >280°C) makes it suitable for high-temperature applications.
Analytical characterization of CAS 891782-59-5 typically involves FT-IR spectroscopy (characteristic C=O stretch at 1715 cm-1), NMR (δ 13.2 ppm for indazole NH), and mass spectrometry (m/z 206 for [M+H]+). Researchers emphasize standardized HPLC-UV methods (λmax 254 nm) for quality control, addressing industry concerns about "indazole carboxylic acid purity analysis".
Regulatory status varies by region, but 1H-Indazole-3,6-dicarboxylic Acid generally falls under non-hazardous classification. Proper handling requires PPE due to potential dust irritation. Storage recommendations (-20°C under argon) align with best practices for air-sensitive carboxylic acids - a frequently searched storage guideline.
Future research directions include exploring its enantioselective synthesis and applications in proteolysis-targeting chimeras (PROTACs). The compound's structural tunability positions it as a key player in developing next-generation therapeutics and smart materials, making 891782-59-5 a molecule to watch in coming years.
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